molecular formula C26H27N5O3 B2863914 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-75-3

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2863914
CAS No.: 1105247-75-3
M. Wt: 457.534
InChI Key: IVRKDSQVADUMKB-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:

  • 8-methyl substitution on the indole moiety, which may influence steric interactions and metabolic stability.
  • A 3-oxopropyl chain linked to a piperazine ring substituted with a 4-acetylphenyl group. This piperazine-acetylphenyl motif is common in neuropharmacological agents, particularly dopamine receptor ligands .

Properties

IUPAC Name

3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-3-8-22-21(15-17)24-25(28-22)26(34)31(16-27-24)10-9-23(33)30-13-11-29(12-14-30)20-6-4-19(5-7-20)18(2)32/h3-8,15-16,28H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRKDSQVADUMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acetyl chloride, piperazine, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, signaling proteins, and metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimido[5,4-b]indole Derivatives

3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (ECHEMI, 2022)
  • Core : Pyrimido[5,4-b]indole.
  • Substituents :
    • 4-Ethoxyphenyl at position 3.
    • Propylsulfanyl at position 2.
  • Key Differences: Lacks the piperazine-3-oxopropyl chain of the target compound. Propylsulfanyl may confer metabolic resistance via steric hindrance of oxidative enzymes .
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one (Books, 2023)
  • Core : Pyrimido[5,4-b]indole.
  • Substituents :
    • 4-Fluorophenylmethyl at position 3.
    • 8-methoxy and 5-methyl groups.
  • 8-Methoxy substitution may increase solubility compared to the target’s 8-methyl group .

Pharmacological Analogues: Dopamine Receptor Ligands

L-750,667 (Patel et al., 1996)
  • Core : Azaindole (distinct from pyrimidoindole).
  • Substituents: Piperidinylethoxy and oxadiazolo-thiazinone groups.
  • Pharmacology :
    • High D4 receptor affinity (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors.
    • Acts as an antagonist, reversing dopamine-induced cAMP inhibition (EC50 = 80 nM).
  • Comparison to Target Compound: Both share a piperazine/piperidine moiety, critical for receptor interaction.

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Ki (nM) Selectivity
Target Compound Pyrimido[5,4-b]indole 8-methyl; 3-oxopropyl-piperazin-4-acetylphenyl ~503.6* N/A N/A
3-(4-Ethoxyphenyl)-2-propylsulfanyl... Pyrimido[5,4-b]indole 4-ethoxyphenyl; propylsulfanyl 407.5 N/A N/A
3-[(4-Fluorophenyl)methyl]-8-methoxy... Pyrimido[5,4-b]indole 4-fluorophenylmethyl; 8-methoxy 353.3 N/A N/A
L-750,667 Azaindole Piperidinylethoxy; oxadiazolo-thiazinone 453.4 0.51 >2000x D4 vs D2/D3

*Calculated based on molecular formula.

Key Research Findings

Substituent Effects: Acetylphenyl vs. Ethoxyphenyl: The acetyl group’s electron-withdrawing nature may enhance receptor binding compared to ethoxy’s electron-donating effects . 8-Methyl vs.

Synthetic Considerations: Analogous compounds (e.g., oxadiazolo-thiazinones in ) use piperidine reflux and chromatographic purification, suggesting feasible routes for synthesizing the target compound .

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